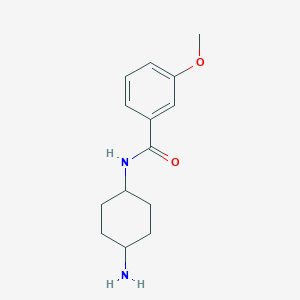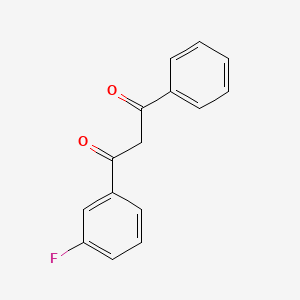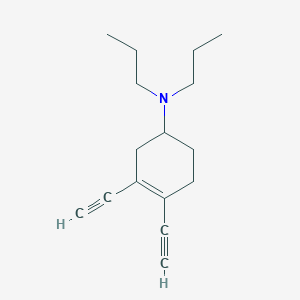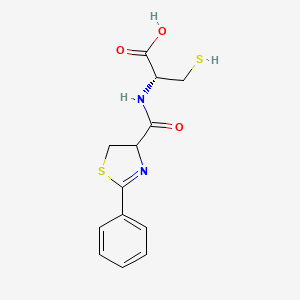
N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine is a synthetic organic compound that features a thiazole ring, a phenyl group, and a cysteine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Coupling with L-Cysteine: The final step involves coupling the thiazole derivative with L-cysteine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions may target the carbonyl group or the thiazole ring.
Substitution: Substitution reactions can occur at the phenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens or nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and cysteine moiety could play crucial roles in binding to molecular targets and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Phenylthiazol-4-yl)-L-cysteine: Similar structure but lacks the dihydro component.
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine: Similar but with different substitution patterns on the thiazole ring.
Uniqueness
N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine is unique due to the presence of both the dihydrothiazole ring and the cysteine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
827022-72-0 |
|---|---|
Molekularformel |
C13H14N2O3S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(2R)-2-[(2-phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H14N2O3S2/c16-11(14-9(6-19)13(17)18)10-7-20-12(15-10)8-4-2-1-3-5-8/h1-5,9-10,19H,6-7H2,(H,14,16)(H,17,18)/t9-,10?/m0/s1 |
InChI-Schlüssel |
QCEINFRVKKYRIQ-RGURZIINSA-N |
Isomerische SMILES |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



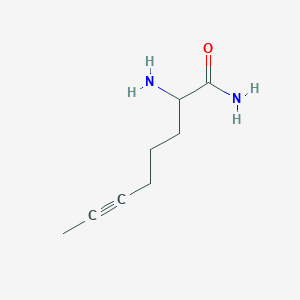
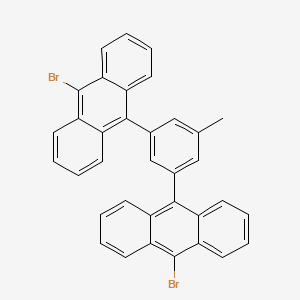
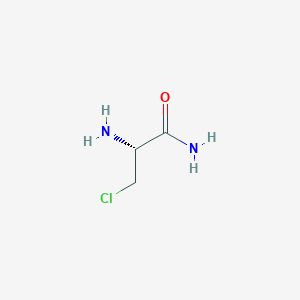
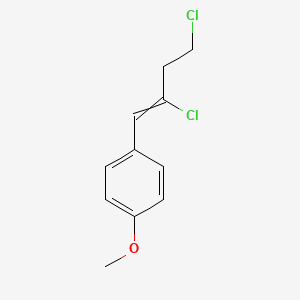
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
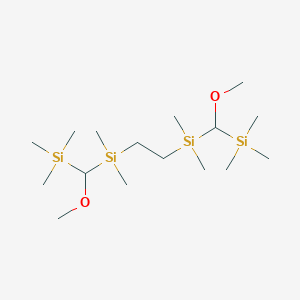
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
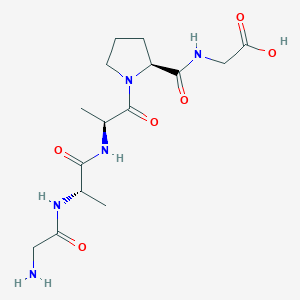
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)
